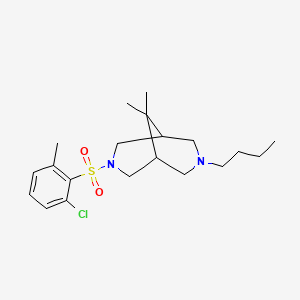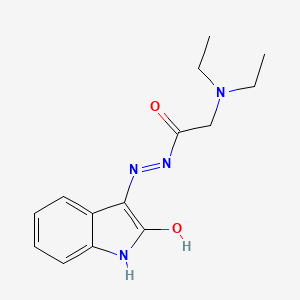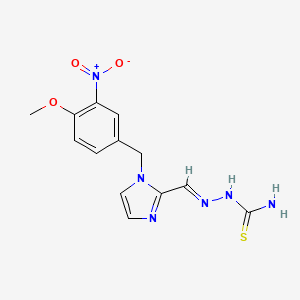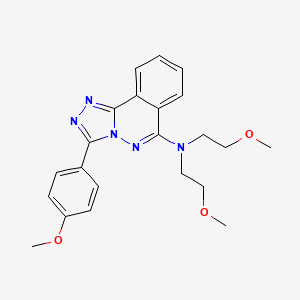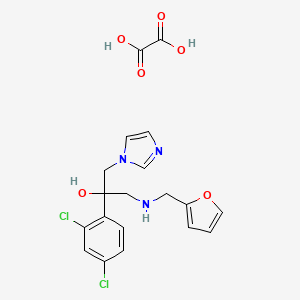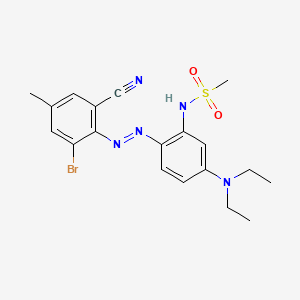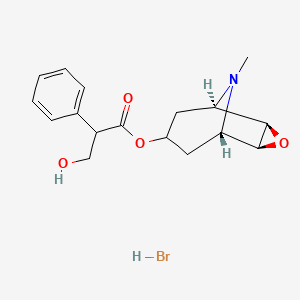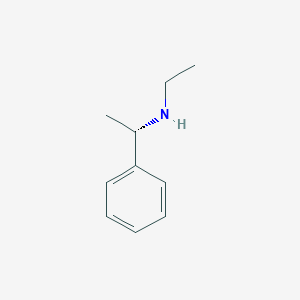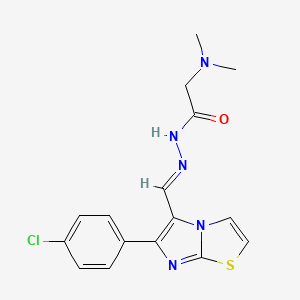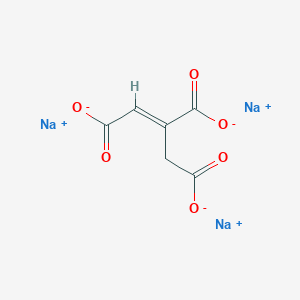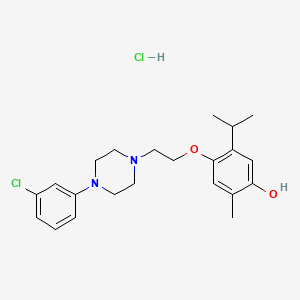
Phenol, 4-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, monohydrochloride is a complex organic compound with a unique structure that includes a phenol group, a piperazine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenol derivative and the piperazine ring. The phenol derivative can be synthesized through various methods, including the Hock process, which involves the oxidation of cumene to produce phenol . The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol .
The final step involves the coupling of the phenol derivative with the piperazine ring and the chlorophenyl group. This can be achieved through nucleophilic substitution reactions, where the phenol derivative reacts with a chlorophenyl piperazine under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under acidic or basic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and amines.
Major Products
Oxidation: Quinones and other oxidized phenol derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
This compound has several scientific research applications, including:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the piperazine ring can interact with receptor sites through hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-: Similar in structure but without the monohydrochloride group.
Phenol, 4-(2-(4-(3-chlorophenyl)-1-piperazinyl)ethoxy)-2-methyl-5-(1-methylethyl)-, dihydrochloride: Similar in structure but with two hydrochloride groups.
Uniqueness
The presence of the monohydrochloride group in this compound enhances its solubility in water and its stability under various conditions . This makes it more suitable for certain applications compared to its similar counterparts .
Properties
CAS No. |
104100-06-3 |
|---|---|
Molecular Formula |
C22H30Cl2N2O2 |
Molecular Weight |
425.4 g/mol |
IUPAC Name |
4-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethoxy]-2-methyl-5-propan-2-ylphenol;hydrochloride |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-16(2)20-15-21(26)17(3)13-22(20)27-12-11-24-7-9-25(10-8-24)19-6-4-5-18(23)14-19;/h4-6,13-16,26H,7-12H2,1-3H3;1H |
InChI Key |
OHVLKUSOWZGWJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1O)C(C)C)OCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


